An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-7-azaspiro[3.5]nonane HCl
An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-7-azaspiro[3.5]nonane HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to confer three-dimensional complexity and improved physicochemical properties.[1][2] The introduction of fluorine atoms can further modulate properties such as metabolic stability and lipophilicity. This guide focuses on 1,1-Difluoro-7-azaspiro[3.5]nonane HCl, a novel spirocyclic amine. Due to its specific nature, publicly available experimental data is limited. Therefore, this document serves as both a repository of known and predicted data for the parent molecule and a methodological guide for the comprehensive physicochemical characterization of such novel compounds. It outlines the standard, industry-accepted protocols for determining critical parameters essential for drug development, including solubility, pKa, and lipophilicity.
Introduction to 1,1-Difluoro-7-azaspiro[3.5]nonane
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. Among these, spirocyclic systems—those containing two rings joined by a single common atom—are of particular interest. Their rigid, three-dimensional structures can lead to improved target specificity and favorable pharmacokinetic profiles.[2]
1,1-Difluoro-7-azaspiro[3.5]nonane combines a gem-difluoro substituted cyclobutane ring with a piperidine ring. The gem-difluoro group is a bioisostere for a carbonyl or gem-dimethyl group and can significantly influence local electronics and metabolic stability. The piperidine moiety provides a basic nitrogen center, allowing for salt formation, which is crucial for modulating solubility and handling properties. The hydrochloride (HCl) salt is a common choice for improving the aqueous solubility and stability of basic drug candidates.
This guide will provide available data for the free base and outline the critical experimental procedures to fully characterize the HCl salt.
Molecular and Predicted Physicochemical Properties
Direct experimental data for 1,1-Difluoro-7-azaspiro[3.5]nonane HCl is not widely published. However, data for the free base (CAS 2092796-06-8) is available from chemical suppliers and can be used to predict the properties of the HCl salt.[3][4]
| Property | Value (Free Base) | Predicted Value/State (HCl Salt) | Rationale for Prediction |
| Molecular Formula | C₈H₁₃F₂N[3] | C₈H₁₄ClF₂N | Addition of HCl |
| Molecular Weight | 161.19 g/mol [3] | 197.65 g/mol | Addition of HCl (36.46 g/mol ) |
| CAS Number | 2092796-06-8[3] | Not available | Specific salt may not be registered |
| Topological Polar Surface Area (TPSA) | 12.03 Ų[3] | 12.03 Ų (cation) | TPSA is based on the free base structure |
| Calculated logP | 1.79[3] | Lower than free base | The ionized form has significantly lower lipophilicity |
| Physical Form | Not specified | Likely a crystalline solid | Salts of small molecules are typically crystalline |
| Aqueous Solubility | Low (predicted) | Significantly Higher | Ionization of the amine increases polarity and water solubility[5] |
| pKa | Not available | Expected in the range of 9-11 | Typical for secondary amines in a piperidine ring |
Table 1: Summary of known and predicted properties for 1,1-Difluoro-7-azaspiro[3.5]nonane and its HCl salt.
Experimental Protocols for Physicochemical Characterization
To rigorously characterize 1,1-Difluoro-7-azaspiro[3.5]nonane HCl for drug development, the following experimental determinations are essential. The causality behind these experimental choices lies in the need to build a comprehensive profile that predicts the compound's behavior in vitro and in vivo.
Determination of Acid Dissociation Constant (pKa)
The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter. It dictates the ionization state of the molecule at different physiological pH values, which in turn influences solubility, permeability, and target binding.[5] For a basic compound, a higher pKa denotes greater aqueous solubility in acidic environments.[5]
Potentiometric titration is a robust and widely accepted method for determining pKa values in the range of 2-12.[5][6]
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of 1,1-Difluoro-7-azaspiro[3.5]nonane HCl and dissolve it in a known volume of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where 50% of the acid has been neutralized.[7][8] This point corresponds to pH = pKa.[7]
Diagram of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability.[9] For an ionizable compound like an HCl salt, solubility is pH-dependent. It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method often used in early discovery.[10][11]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but definitive measurement, crucial for later-stage development.[9][12]
The shake-flask method is the "gold standard" for determining thermodynamic solubility.[13]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1,1-Difluoro-7-azaspiro[3.5]nonane HCl to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]
-
Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.[13][14]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.[10][15] A calibration curve must be generated using standards of known concentrations.
-
Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Diagram of Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility via the shake-flask method.
Determination of Lipophilicity (logP / logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[16]
-
logP (Partition Coefficient): Refers to the partitioning of the neutral species between an immiscible organic phase (typically n-octanol) and water.
-
logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, logD is the more physiologically relevant parameter.[17]
The shake-flask method directly measures partitioning and is considered the reference technique.[17][18]
Step-by-Step Protocol:
-
Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration is crucial for accuracy.
-
Partitioning: Dissolve a known amount of 1,1-Difluoro-7-azaspiro[3.5]nonane HCl in the pre-saturated aqueous buffer. Add a known volume of pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases, then allow the phases to separate completely. Centrifugation can aid in this separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase, typically by HPLC-UV or LC-MS.[18]
-
Calculation: Calculate the logD using the following formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Conclusion
1,1-Difluoro-7-azaspiro[3.5]nonane HCl represents a class of compounds with significant potential in medicinal chemistry. While direct experimental data is sparse, this guide provides a framework for its complete physicochemical characterization. By systematically applying the robust, industry-standard protocols for determining pKa, solubility, and logD, researchers can generate the critical data needed to assess its drug-like properties and guide its development from a promising scaffold into a viable clinical candidate. The interplay of its spirocyclic nature, gem-difluoro substitution, and basic amine center makes a thorough understanding of these fundamental properties indispensable for unlocking its full therapeutic potential.
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